BenchChemオンラインストアへようこそ!

2-Amino-5-bromo-6-chloropyridin-3-ol

Anticancer Non-small cell lung cancer A549

2-Amino-5-bromo-6-chloropyridin-3-ol (CAS 1131041-72-9) is a penta-substituted pyridine derivative with the molecular formula C₅H₄BrClN₂O and a molecular weight of 223.45 g/mol. It features a unique combination of amino (–NH₂) at position 2, hydroxyl (–OH) at position 3, bromine at position 5, and chlorine at position 6 on the pyridine ring.

Molecular Formula C5H4BrClN2O
Molecular Weight 223.45 g/mol
CAS No. 1131041-72-9
Cat. No. B1375919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-6-chloropyridin-3-ol
CAS1131041-72-9
Molecular FormulaC5H4BrClN2O
Molecular Weight223.45 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Br)Cl)N)O
InChIInChI=1S/C5H4BrClN2O/c6-2-1-3(10)5(8)9-4(2)7/h1,10H,(H2,8,9)
InChIKeyCSRJZXCAZGYQGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-6-chloropyridin-3-ol (CAS 1131041-72-9): Core Structural and Functional Identity for Procurement Evaluation


2-Amino-5-bromo-6-chloropyridin-3-ol (CAS 1131041-72-9) is a penta-substituted pyridine derivative with the molecular formula C₅H₄BrClN₂O and a molecular weight of 223.45 g/mol . It features a unique combination of amino (–NH₂) at position 2, hydroxyl (–OH) at position 3, bromine at position 5, and chlorine at position 6 on the pyridine ring. This specific substitution pattern yields balanced hydrogen-bond donor/acceptor capacity (2 H-bond donors, 3 H-bond acceptors) and a calculated polar surface area (PSA) of 59.14 Ų [1], distinguishing it from simpler mono- or di-substituted pyridinols in both synthetic accessibility and biological target engagement potential.

Why 2-Amino-5-bromo-6-chloropyridin-3-ol Cannot Be Replaced by Close Analogs: The Differentiation Imperative


Close structural analogs of 2-amino-5-bromo-6-chloropyridin-3-ol — including 2-amino-5-bromopyridin-3-ol (lacking the 6-chloro substituent), 2-amino-6-chloropyridin-3-ol (lacking the 5-bromo group), and 5-bromo-6-chloropyridin-3-ol (lacking the 2-amino group) — exhibit fundamentally different reactivity profiles, physicochemical properties, and biological potency [1]. The concurrent presence of amino, hydroxyl, bromo, and chloro groups on a single pyridine scaffold enables orthogonal functionalization via sequential Suzuki-Miyaura cross-coupling (at C5-Br), nucleophilic aromatic substitution (at C6-Cl), and amine/hydroxyl-directed chemistry that is impossible with any mono- or bi-substituted analog . Quantitative differences in antiproliferative potency, kinase binding affinity, and synthetic intermediate versatility documented below demonstrate that generic substitution would compromise both biological readout and downstream synthetic efficiency.

Quantitative Comparative Evidence for 2-Amino-5-bromo-6-chloropyridin-3-ol: Head-to-Head and Cross-Study Differentiation from Closest Analogs


Antiproliferative Activity in A549 Non-Small Cell Lung Cancer: 2-Amino-5-bromo-6-chloropyridin-3-ol vs. 5-Bromo-6-chloropyridin-3-ol

The target compound demonstrates approximately 2- to 5-fold greater antiproliferative potency against A549 lung adenocarcinoma cells compared to its des-amino analog 5-bromo-6-chloropyridin-3-ol . The amino group at position 2 is critical for this enhanced activity, likely through additional hydrogen-bond interactions with the biological target.

Anticancer Non-small cell lung cancer A549 Cytotoxicity IC50

Kinase Binding Affinity: Quantitative Binding Data for Choline Kinase Alpha Engagement

The target compound has been quantitatively profiled against choline kinase alpha (CKα), a validated oncology target in phospholipid metabolism, with a measured dissociation constant (Kd) of 400 nM [1]. This direct binding evidence from the BindingDB/ChEMBL curated database provides a quantitative benchmark absent for several close analogs such as 5-bromo-6-chloropyridin-3-amine and 2-amino-5-bromo-6-chloropyridine.

Kinase inhibition Choline kinase alpha Kd Binding affinity Cancer metabolism

Orthogonal Synthetic Handle Availability: Dual Reactive Sites Enable Sequential Derivatization Not Possible with Des-Amino or Des-Hydroxyl Analogs

The simultaneous presence of an amino group (–NH2, position 2), a hydroxyl group (–OH, position 3), and two different halogen atoms (Br at C5, Cl at C6) provides up to four chemically distinct reactive sites for sequential, chemoselective derivatization . By contrast, 5-bromo-6-chloropyridin-3-ol (lacking –NH2) offers only three distinct reactive handles, and 5-bromo-6-chloropyridin-3-amine (lacking –OH) similarly limits derivatization options .

Medicinal chemistry Cross-coupling Sequential functionalization Building block Kinase inhibitor synthesis

Physicochemical Property Differentiation: LogP, PSA, and H-Bond Profile vs. Mono-Halogenated and Des-Amino Analogs

The target compound exhibits a calculated LogP of 2.37 and a polar surface area (PSA) of 59.14 Ų, reflecting a balance of lipophilicity and polarity conferred by the combined halogen and amino/hydroxyl substitution [1][2]. This contrasts with 2-amino-5-bromopyridin-3-ol (LogP ~1.2, PSA ~65 Ų) and 5-bromo-6-chloropyridin-3-ol (LogP ~2.8, PSA ~33 Ų), positioning the target compound in a more favorable drug-like property space for oral bioavailability according to Lipinski and Veber guidelines [2].

Physicochemical properties LogP Polar surface area Drug-likeness Permeability

Commercial Availability and Purity Benchmarking: 95%+ Purity from Multiple ISO-Certified Suppliers

The target compound is available at 95%+ purity from multiple suppliers including Fluorochem, MolCore (ISO-certified), and Bide Pharm, with documented CAS registry and batch-level QC data (NMR, HPLC, GC) available upon request . This purity standard and multi-supplier availability exceeds that of the less common analog 2-amino-5-bromo-6-chloropyridine, which is typically offered at 95% or lower purity from fewer sources, introducing greater batch-to-batch variability risk.

Procurement Purity ISO certification Supply chain Quality control

Evidence-Backed Application Scenarios for 2-Amino-5-bromo-6-chloropyridin-3-ol in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation Targeting Choline Kinase Alpha in Oncology

The validated binding affinity (Kd = 400 nM) of 2-amino-5-bromo-6-chloropyridin-3-ol against choline kinase alpha [1] makes it a quantitatively supported starting point for structure-based lead optimization. The compound's four orthogonal reactive handles enable rapid analog synthesis for SAR studies, while its favorable LogP (2.37) and PSA (59.14 Ų) [2] support cell permeability, positioning it ahead of analogs such as 5-bromo-6-chloropyridin-3-amine which lack validated target engagement data.

Non-Small Cell Lung Cancer (NSCLC) Probe Compound Development

With an IC50 of 4.98 ± 0.41 μM against A549 NSCLC cells , this compound demonstrates approximately 2- to 5-fold greater potency than the des-amino analog 5-bromo-6-chloropyridin-3-ol (IC50 range 10–25 μM) . This quantitative potency advantage justifies its prioritization as a probe scaffold for phenotypic screening programs in lung cancer research.

Modular Synthesis of Diversified Kinase-Focused Compound Libraries

The presence of four chemically distinct reactive sites (–NH2, –OH, C5–Br, C6–Cl) enables sequential chemoselective derivatization strategies including Suzuki-Miyaura coupling at C5, nucleophilic aromatic substitution at C6, and amine/hydroxyl-directed diversification . This 4-handle architecture supports the construction of highly diversified compound libraries in fewer synthetic steps compared to 2- or 3-handle analogs.

Procurement for ISO-Compliant Pharmaceutical R&D and Quality Control

Available at 95%+ purity from ISO-certified manufacturers with batch-level QC documentation (NMR, HPLC, GC) , this compound meets the quality and traceability requirements for pharmaceutical development and GLP-compliant research. The multi-supplier availability reduces supply-chain risk compared to less common analogs with single-source dependency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-bromo-6-chloropyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.